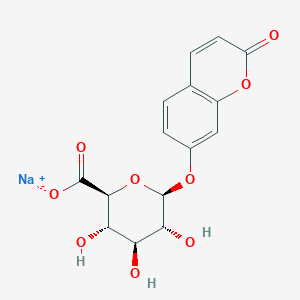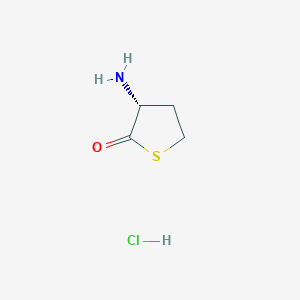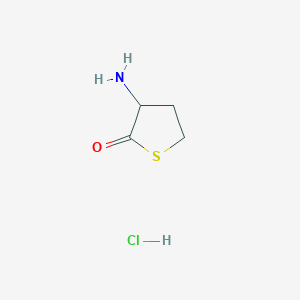
1,2,3,4,7,8,9-ヘプタクロロジベンゾフラン
概要
説明
科学的研究の応用
1,2,3,4,7,8,9-Heptachlorodibenzofuran has several scientific research applications:
作用機序
1,2,3,4,7,8,9-ヘプタクロロジベンゾフランは、いくつかのメカニズムを通じてその効果を発揮します。
6. 類似の化合物との比較
1,2,3,4,7,8,9-ヘプタクロロジベンゾフランは、その特定の塩素化パターンにより、ポリ塩化ジベンゾフランの中でユニークです . 類似の化合物には以下が含まれます。
1,2,3,4,6,7,8-ヘプタクロロジベンゾフラン: 塩素原子の位置が異なります.
1,2,3,4,7,8-ヘキサクロロジベンゾフラン: 塩素原子が1つ少ないです.
1,2,3,4,7,8,9-オクタクロロジベンゾフラン: 塩素原子が1つ多いです.
生化学分析
Biochemical Properties
1,2,3,4,7,8,9-Heptachlorodibenzofuran is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
1,2,3,4,7,8,9-Heptachlorodibenzofuran has been shown to induce the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes . It also increases ethoxyresorufin-O-deethylase (EROD) activity, a marker of CYP1A1 activity, in isolated human peripheral blood lymphocytes in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4,7,8,9-Heptachlorodibenzofuran involves binding to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Dosage Effects in Animal Models
1,2,3,4,7,8,9-Heptachlorodibenzofuran decreases the number of splenic plaque-forming cells, indicating immunosuppression, and increases hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity in mice induced with sheep red blood cells . The effects vary with different dosages, with ED 50 s = 12 and 700 nmol/kg, respectively .
準備方法
1,2,3,4,7,8,9-Heptachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions . Industrial production often involves the use of chlorinated precursors and catalysts to achieve the desired level of chlorination . The reaction conditions typically include high temperatures and the presence of a chlorinating agent .
化学反応の分析
1,2,3,4,7,8,9-ヘプタクロロジベンゾフランは、いくつかのタイプの化学反応を起こします。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化剤などがあります . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究の用途
1,2,3,4,7,8,9-ヘプタクロロジベンゾフランは、いくつかの科学研究の用途があります。
類似化合物との比較
1,2,3,4,7,8,9-Heptachlorodibenzofuran is unique among polychlorinated dibenzofurans due to its specific chlorination pattern . Similar compounds include:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Differing by the position of chlorine atoms.
1,2,3,4,7,8-Hexachlorodibenzofuran: Contains one less chlorine atom.
1,2,3,4,7,8,9-Octachlorodibenzofuran: Contains one more chlorine atom.
These compounds share similar properties but differ in their environmental persistence and biological effects .
特性
IUPAC Name |
1,2,3,4,7,8,9-heptachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZCTZWLJYWARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052216 | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55673-89-7 | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55673-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R443MRN2CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I identify 1,2,3,4,7,8,9-Heptachlorodibenzofuran in a complex sample?
A: 1,2,3,4,7,8,9-Heptachlorodibenzofuran can be identified in complex samples using gas chromatography coupled with matrix isolation and Fourier transform infrared spectroscopy (GC/MI/FT-IR). This technique provides reference-quality spectra for reliable identification. [] The research by Brasch et al. presents the specific infrared spectral signature of this compound, which can be used for its identification. []
Q2: What is the sensitivity of the GC/MI/FT-IR method for detecting 1,2,3,4,7,8,9-Heptachlorodibenzofuran?
A: The instrumental detection limits for 1,2,3,4,7,8,9-Heptachlorodibenzofuran using GC/MI/FT-IR spectroscopy fall within the mid-to-high picogram and low nanogram ranges. [] This makes the technique suitable for trace analysis of this compound in environmental and biological samples.
Q3: How does the structure of 1,2,3,4,7,8,9-Heptachlorodibenzofuran relate to its potential toxicity?
A: While the provided research focuses on analytical methods and doesn't delve into toxicity mechanisms, it's known that polychlorinated dibenzo-p-dioxins and dibenzofurans, including 1,2,3,4,7,8,9-Heptachlorodibenzofuran, exert their toxicity primarily through aryl hydrocarbon receptor (AhR) activation. [] The degree of chlorination and the position of chlorine atoms on the dibenzofuran structure influence its binding affinity to the AhR and, consequently, its toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)




